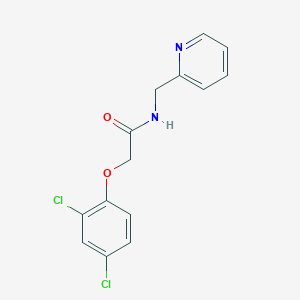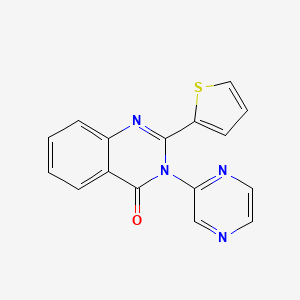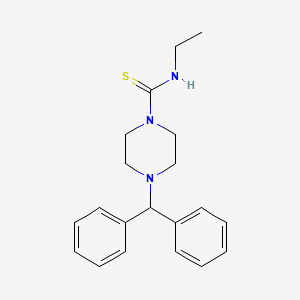![molecular formula C17H18ClN3OS B5765603 4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)
4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising properties in the field of cancer research.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of enzymes that are involved in the signaling pathways of cancer cells. It specifically targets the Bruton's tyrosine kinase (BTK) enzyme, which is involved in the survival and proliferation of cancer cells. By inhibiting this enzyme, TAK-659 can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells and prevent their growth and proliferation. TAK-659 has also been found to have anti-inflammatory effects and can reduce the production of cytokines that are involved in the inflammatory response. Additionally, TAK-659 can modulate the immune system and enhance the activity of immune cells such as T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its specificity and potency against cancer cells. It can be used to study the mechanisms of cancer cell growth and proliferation and can be a potential target for the development of new cancer therapies. The limitations of using TAK-659 include its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration methods for TAK-659.
Direcciones Futuras
There are several future directions for the study of TAK-659. One potential direction is the development of new cancer therapies that target the BTK enzyme. TAK-659 can also be used to study the mechanisms of cancer cell signaling pathways and the development of drug resistance. Additionally, TAK-659 can be studied for its potential applications in other diseases such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in cancer research. It works by inhibiting the activity of the BTK enzyme and can induce apoptosis in cancer cells. TAK-659 has various biochemical and physiological effects and can be a potential target for the development of new cancer therapies. Further studies are needed to determine the optimal dosage and administration methods for TAK-659 and to explore its potential applications in other diseases.
Métodos De Síntesis
TAK-659 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 4-tert-butylbenzoyl chloride, 5-chloro-2-pyridinamine, and carbon disulfide. The final product is then purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential applications in cancer research. It has been found to have inhibitory effects on certain enzymes that are involved in the growth and proliferation of cancer cells. TAK-659 has been shown to be effective against various types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-17(2,3)12-6-4-11(5-7-12)15(22)21-16(23)20-14-9-8-13(18)10-19-14/h4-10H,1-3H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHTDHNDOYAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)



![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)




![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)